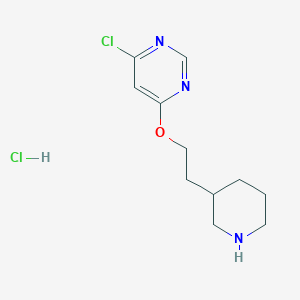

4-Chloro-6-(2-(piperidin-3-yl)ethoxy)pyrimidine hydrochloride

説明

4-Chloro-6-(2-(piperidin-3-yl)ethoxy)pyrimidine hydrochloride is a pyrimidine derivative functionalized with a piperidine-ethoxy substituent. This compound is synthesized via nucleophilic displacement reactions starting from 4,6-dichloropyrimidine, followed by coupling with protected diethylene glycol and subsequent deprotection steps . Its primary application lies in medicinal chemistry as a precursor for covalent-reversible epidermal growth factor receptor tyrosine kinase inhibitors (EGFR-TKIs), which are investigated for anticancer therapies . The piperidine moiety enhances solubility and modulates pharmacokinetic properties, while the chloro group at the 4-position enables further functionalization through substitution reactions .

特性

IUPAC Name |

4-chloro-6-(2-piperidin-3-ylethoxy)pyrimidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3O.ClH/c12-10-6-11(15-8-14-10)16-5-3-9-2-1-4-13-7-9;/h6,8-9,13H,1-5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTKJLDRLHDTALZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CCOC2=CC(=NC=N2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(2-(piperidin-3-yl)ethoxy)pyrimidine hydrochloride typically involves several steps. One common method includes the reaction of 6-chloropyrimidine with 2-(3-piperidinyl)ethanol under specific conditions to form the desired ether linkage. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the ether bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of high-quality this compound .

化学反応の分析

Types of Reactions

4-Chloro-6-(2-(piperidin-3-yl)ethoxy)pyrimidine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine moiety, to form different derivatives.

Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and pyrimidine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles, typically in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions include substituted pyrimidine derivatives, oxidized or reduced piperidine compounds, and hydrolyzed products such as alcohols and pyrimidines .

科学的研究の応用

Scientific Research Applications

1. Drug Development

- Neurological Disorders : The compound is utilized as a building block for synthesizing pharmaceuticals aimed at treating neurological conditions. Its ability to interact with neurotransmitter systems makes it a candidate for developing new therapies for disorders such as depression and anxiety.

- Infectious Diseases : Research indicates that this compound may exhibit antimicrobial properties, making it valuable in the synthesis of drugs targeting bacterial infections.

2. Molecular Biology

- Nucleic Acid Interactions : Due to its structural characteristics, 4-Chloro-6-(2-(piperidin-3-yl)ethoxy)pyrimidine hydrochloride can bind to DNA and RNA. This property is exploited in studies investigating gene expression and regulation, as well as in the development of molecular probes for various applications.

3. Agriculture

- Pesticide Development : Preliminary studies suggest that this compound has potential as a pesticide, effective against specific plant pathogens. Its unique chemical structure allows it to disrupt biological processes in pests while minimizing harm to non-target organisms.

4. Material Science

- Advanced Materials : The compound is being explored for its role in creating materials with specific chemical properties, which may be useful in various industrial applications.

Case Study 1: Drug Development for Neurological Disorders

A study published in a peer-reviewed journal investigated the effects of derivatives of this compound on serotonin receptors. The findings indicated that certain derivatives exhibited significant binding affinity and selectivity, suggesting their potential use in treating depression-related disorders.

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial properties of this compound showed promising results against several bacterial strains. The study highlighted its effectiveness as a lead compound for developing new antibiotics, particularly against resistant strains.

Case Study 3: Agricultural Applications

Field trials assessing the efficacy of formulations containing this compound demonstrated a reduction in pest populations and improved crop yields. These findings support its potential as a sustainable pesticide alternative.

作用機序

The mechanism of action of 4-Chloro-6-(2-(piperidin-3-yl)ethoxy)pyrimidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to nucleic acids, proteins, and enzymes, affecting their function and activity. In drug development, it may act as an inhibitor or modulator of specific biological pathways, leading to therapeutic effects .

類似化合物との比較

Comparison with Structural Analogs

Core Heterocycle Variations

Pyridazine vs. Pyrimidine Derivatives

- 3-Chloro-6-(piperidin-4-yloxy)-pyridazine hydrochloride (CAS: 1185307-15-6):

- Core Structure : Pyridazine (a six-membered ring with two adjacent nitrogen atoms) instead of pyrimidine (two nitrogen atoms at 1,3-positions).

- Impact : Pyridazine derivatives often exhibit altered electronic properties and binding affinities due to nitrogen positioning. This compound’s piperidin-4-yloxy group may confer different steric interactions compared to the ethoxy-linked piperidin-3-yl group in the target compound .

- Molecular Weight : 250.12 g/mol vs. 234.13 g/mol (4-(piperidin-3-yl)pyrimidine hydrochloride) .

Pyrazolo[1,5-a]pyrimidine Derivatives

- Dorsomorphin dihydrochloride (BML-275):

- Core Structure : Pyrazolo[1,5-a]pyrimidine fused with a pyrazole ring.

- Application : Targets AMP-activated protein kinase (AMPK) instead of EGFR, demonstrating how core heterocycle modifications shift biological activity .

- Substituents : A 4-[2-(piperidin-1-yl)ethoxy]phenyl group enhances membrane permeability but reduces selectivity for EGFR .

Substituent Modifications

Phenyl vs. Piperidine-Ethoxy Groups

- Molecular Weight: 266.75 g/mol vs. 234.13 g/mol (target compound) .

Fluorinated Derivatives

- 3-(2-Fluoroethoxy)pyrrolidine hydrochloride: Substituents: Fluorine incorporation enhances metabolic stability and bioavailability compared to non-fluorinated analogs. Application: Used in kinase inhibitors but lacks the pyrimidine core, limiting direct EGFR affinity .

Physicochemical and Pharmacological Properties

The piperidin-3-yl ethoxy group in the target compound balances solubility and receptor interaction, whereas bulkier substituents (e.g., 3-methoxyphenyl) compromise solubility but enhance lipophilicity .

生物活性

4-Chloro-6-(2-(piperidin-3-yl)ethoxy)pyrimidine hydrochloride is a chemical compound with a unique structure that combines a pyrimidine ring with a piperidine moiety. This compound has garnered attention in various fields, particularly in drug development and molecular biology, due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications.

- IUPAC Name : 4-chloro-6-(2-piperidin-3-ylethoxy)pyrimidine; hydrochloride

- CAS Number : 1219967-23-3

- Molecular Formula : C11H16ClN3O

- Molecular Weight : 247.72 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 6-chloropyrimidine with 2-(3-piperidinyl)ethanol. This reaction is facilitated by bases such as sodium hydroxide or potassium carbonate to form the ether linkage. Industrial production may utilize continuous flow reactors to enhance yield and purity through advanced purification techniques like crystallization and chromatography .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:

- Nucleic Acids : It can bind to DNA and RNA, influencing their stability and function.

- Enzymes and Proteins : The compound may act as an inhibitor or modulator of specific enzymes involved in critical biological pathways, potentially leading to therapeutic effects in diseases.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

- Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains, indicating potential as an antibacterial agent.

- Neuropharmacological Effects : Due to its structural similarity to known neuroactive compounds, it may exhibit effects related to neurological disorders .

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation, making it a candidate for developing anti-inflammatory drugs .

Case Studies

- Antibacterial Activity : In vitro studies demonstrated that the compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Neuroprotective Effects : A study indicated that derivatives of this compound could protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Antibacterial Activity | Neuroactivity | Anti-inflammatory Activity |

|---|---|---|---|

| 4-Chloro-6-(2-(piperidin-3-yl)ethoxy)pyrimidine | Moderate | Yes | Yes |

| 6-Chloro-4-pyrimidinyl 3-piperidinyl ether | High | Moderate | Moderate |

| Pyrido[3',2':4,5]thieno[3,2-d]pyrimidines | High | Yes | Yes |

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 4-Chloro-6-(2-(piperidin-3-yl)ethoxy)pyrimidine hydrochloride?

- Methodological Answer :

- PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods or glove boxes when handling volatile intermediates (e.g., during HCl salt formation) .

- Waste Disposal : Segregate organic and inorganic waste. Neutralize acidic residues before disposal via certified hazardous waste services .

- Emergency Response : For spills, absorb with inert material (e.g., vermiculite) and avoid aqueous rinsing to prevent hydrolysis .

Q. What synthetic routes are effective for preparing this compound?

- Methodological Answer :

- Stepwise Synthesis :

Piperidine Intermediate : React piperidin-3-ol with 2-chloroethanol under Mitsunobu conditions (DIAD, PPh₃) to install the ethoxy group .

Pyrimidine Coupling : Use nucleophilic aromatic substitution (e.g., 4,6-dichloropyrimidine with the piperidine-ethoxy intermediate in DMF, 80°C, 12h) .

HCl Salt Formation : Precipitate the free base using 1M HCl in anhydrous ether (yield ~52–60%) .

- Key Parameters :

| Step | Solvent | Temperature | Catalyst | Yield |

|---|---|---|---|---|

| 1 | THF | 0°C → RT | DIAD/PPh₃ | 75% |

| 2 | DMF | 80°C | None | 68% |

| 3 | Ether | 0–50°C | HCl | 52% |

Q. Which analytical techniques validate the compound’s purity and structure?

- Methodological Answer :

- HPLC : Use a C18 column (MeCN/H2O + 0.1% TFA, gradient elution) to assess purity (>98%) .

- NMR : Confirm the piperidine C-H (δ 3.5–4.0 ppm) and pyrimidine Cl (δ 8.2 ppm) signals. Compare with reference spectra .

- LC-MS : Monitor [M+H]⁺ ion (calc. 286.1 m/z) to rule out deschloro byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., NMR/LC-MS discrepancies)?

- Methodological Answer :

- Impurity Profiling : Use preparative TLC or column chromatography to isolate byproducts. Characterize via high-resolution MS and 2D NMR (e.g., NOESY for stereochemistry) .

- Deuterated Solvents : Repeat NMR in DMSO-d₆ to eliminate solvent-exchange artifacts .

- Cross-Validation : Compare with synthesized reference standards (e.g., Risperidone intermediates in ) .

Q. What computational strategies predict reactivity for novel synthetic pathways?

- Methodological Answer :

- Reaction Path Search : Use density functional theory (DFT, B3LYP/6-31G*) to model nucleophilic substitution energetics at the pyrimidine C4 position .

- Machine Learning : Train models on existing halogenated pyrimidine reaction datasets to predict optimal solvents/catalysts (e.g., ICReDD’s feedback loop in ) .

- Transition State Analysis : Identify steric hindrance from the piperidine-ethoxy group using Gaussian 16 .

Q. How to optimize reaction conditions to minimize byproducts?

- Methodological Answer :

- Design of Experiments (DoE) : Apply a Box-Behnken design to screen temperature (40–100°C), solvent (DMF vs. DMSO), and stoichiometry (1:1 to 1:2.5 pyrimidine:piperidine) .

- Response Surface Methodology : Model interaction effects (e.g., high DMF polarity reduces Cl⁻ leaving group stability) .

- In Situ Monitoring : Use ReactIR to track intermediate formation and adjust conditions dynamically .

Data Contradiction Analysis

Q. How to address inconsistent biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from kinase inhibition assays (e.g., IC₅₀ values) using random-effects models to account for inter-lab variability .

- Proteomic Profiling : Use SPR or ITC to measure binding kinetics against off-target receptors (e.g., serotonin 5-HT3) .

- Structural Analogues : Synthesize and test derivatives (e.g., replacing Cl with F) to isolate structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。